2-amino-3-carboxy-1,4-naphthoquinone

Übersicht

Beschreibung

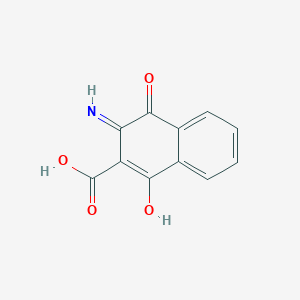

2-Amino-3-carboxy-1,4-naphthoquinone: (CAS No. 173043-38-4) is a naphthoquinone derivative. Its chemical formula is C₁₁H₇NO₄

Molecular Weight: 217.18 g/mol

Appearance: Solid, ranging from light brown to khaki

Initial Source: Derived from plants, specifically the madder family (), which includes the madder plant ().

Vorbereitungsmethoden

Synthesewege: Obwohl spezifische Synthesewege für diese Verbindung nicht weit verbreitet sind, kann sie durch verschiedene Verfahren synthetisiert werden, die Naphthochinon-Vorläufer verwenden. Forscher haben sowohl chemische als auch biologische Ansätze erforscht.

Industrielle Produktion: Die industrielle Produktion von 2-Amino-3-Carboxy-1,4-Naphthochinon ist aufgrund seiner spezialisierten Anwendungen nach wie vor begrenzt. Forschungen zur Optimierung der Produktionsprozesse werden fortgesetzt.

Analyse Chemischer Reaktionen

Reaktivität: Diese Verbindung beteiligt sich an mehreren chemischen Reaktionen:

Oxidation: Sie kann Oxidationsreaktionen eingehen, die möglicherweise zur Bildung von Chinon-Radikalen führen.

Reduktion: Reduktionsreaktionen können zu Hydrochinon-Derivaten führen.

Substitution: Substituenten können an verschiedenen Positionen am Naphthochinon-Ring eingeführt werden.

Oxidation: Oxidationsmittel wie Kaliumpermanganat (KMnO₄) oder Wasserstoffperoxid (H₂O₂).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder katalytische Hydrierung.

Substitution: Verschiedene Nucleophile (z. B. Amine, Thiole) unter geeigneten Bedingungen.

Hauptprodukte: Die spezifisch gebildeten Produkte hängen von den Reaktionsbedingungen und Substituenten ab. Hydrochinon-Derivate und substituierte Naphthochinone sind häufige Ergebnisse.

Wissenschaftliche Forschungsanwendungen

Chemie:

Elektronenübertragungsmediator: 2-Amino-3-Carboxy-1,4-Naphthochinon wirkt als Elektronenübertragungsmediator und beeinflusst Redoxprozesse in biologischen Systemen.

Bifidobakterien-Wachstumstimulator: ACNQ stimuliert das Wachstum von Bifidobakterien, was es für die probiotische Forschung relevant macht.

Stoffwechselstudien: Forscher untersuchen seine Auswirkungen auf den Glukosestoffwechsel und andere zelluläre Prozesse.

Potenzieller Farbstoffvorläufer: Aufgrund seiner Naphthochinonstruktur kann es Anwendungen in der Farbstoffsynthèse finden.

5. Wirkmechanismus

Der genaue Mechanismus, durch den 2-Amino-3-Carboxy-1,4-Naphthochinon seine Wirkung entfaltet, ist noch immer ein aktives Forschungsfeld. Er beinhaltet wahrscheinlich Wechselwirkungen mit zellulären Redoxwegen und enzymatischen Systemen.

Wirkmechanismus

The exact mechanism by which 2-Amino-3-carboxy-1,4-naphthoquinone exerts its effects remains an active area of research. It likely involves interactions with cellular redox pathways and enzymatic systems.

Vergleich Mit ähnlichen Verbindungen

Obwohl 2-Amino-3-Carboxy-1,4-Naphthochinon in seiner Struktur einzigartig ist, weist es Ähnlichkeiten mit anderen Naphthochinonen auf, wie Lawsone (aus Henna) und Vitamin-K-Derivaten.

Eigenschaften

IUPAC Name |

1-hydroxy-3-imino-4-oxonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO4/c12-8-7(11(15)16)9(13)5-3-1-2-4-6(5)10(8)14/h1-4,12-13H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUNBSJOKUEDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=N)C2=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10431942 | |

| Record name | 3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173043-38-4 | |

| Record name | 3-Amino-1,4-dioxo-1,4-dihydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10431942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.